molecular formula C19H15F3N6 B214852 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole

Cat. No. B214852
M. Wt: 384.4 g/mol
InChI Key: VIPQTSYTIWSHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetrazole, commonly known as DMTFPT, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DMTFPT is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DMTFPT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death. In neurodegenerative disorders, DMTFPT has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
DMTFPT has been shown to have several biochemical and physiological effects. In cancer cells, DMTFPT has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, DMTFPT has been shown to reduce oxidative stress, inflammation, and neuronal damage. DMTFPT has also been shown to have anti-inflammatory effects in various cell types by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMTFPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity and high yields. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, DMTFPT also has some limitations for lab experiments. It is a relatively new compound, and more studies are needed to fully understand its potential applications. It also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of DMTFPT. In cancer research, more studies are needed to fully understand the potential of DMTFPT as an anticancer agent. This includes studies on its efficacy in different types of cancer, its toxicity profile, and its potential use in combination with other anticancer agents. In neurodegenerative disorders, more studies are needed to fully understand the neuroprotective effects of DMTFPT and its potential use as a therapeutic agent. Inflammation is a key factor in many diseases, and more studies are needed to fully understand the anti-inflammatory effects of DMTFPT and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

DMTFPT can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with trifluoroacetic anhydride to form 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with phenyl isocyanate to form 5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetrazole. The synthesis method has been optimized to yield high purity and high yields of DMTFPT.

Scientific Research Applications

DMTFPT has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and inflammation. In cancer research, DMTFPT has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, DMTFPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a key factor in many diseases, and DMTFPT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole

Molecular Formula

C19H15F3N6

Molecular Weight

384.4 g/mol

IUPAC Name

5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-phenyltetrazole

InChI

InChI=1S/C19H15F3N6/c1-12-8-9-16(13(2)10-12)28-17(19(20,21)22)15(11-23-28)18-24-25-26-27(18)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

VIPQTSYTIWSHJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=CC=C4)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=CC=C4)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.